Indole-3-carboxaldehyde

Catalog No.
S564176
CAS No.
487-89-8
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indole-3-carboxaldehyde

CAS Number

487-89-8

Product Name

Indole-3-carboxaldehyde

IUPAC Name

1H-indole-3-carbaldehyde

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H

InChI Key

OLNJUISKUQQNIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=O

Synonyms

1H-Indole-3-aldehyde; 1H-Indole-3-carbaldehyde; 1H-Indole-3-methanal; 3-Formyl-1H-indole; 3-Formylindole; 3-Indolylformaldehyde; Indole-3-aldehyde; Indole-3-carbaldehyde; NSC 10118; β-Indolylaldehyde

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O

Gut Microbiome and Health

  • Intestinal Barrier Function: I3A, produced by gut bacteria, is being studied for its role in maintaining gut health by enhancing the intestinal barrier function. Research suggests it does this by promoting the expression of tight-junction proteins, which create a physical barrier against harmful substances entering the bloodstream [].
  • Atherosclerosis Prevention: Studies have shown that I3A can potentially alleviate atherosclerosis, a condition characterized by plaque buildup in arteries. This effect is believed to be mediated through its antioxidant properties and by reducing inflammation in endothelial cells lining the blood vessels [].
  • Sclerosing Cholangitis (PSC) Treatment: I3A is being explored for its potential therapeutic benefits in PSC, a chronic liver disease. Research indicates it may protect against liver fibrosis and inflammation by modulating the gut microbiota and promoting mucosal immune homeostasis [].

Radiotherapy and Hematopoietic Injury

  • Radiation Protection: Recent studies have demonstrated that I3A supplementation can help alleviate radiation-induced damage to hematopoietic stem and progenitor cells (HSPCs), responsible for blood cell production. This suggests I3A may offer protection against hematopoietic injury, a common side effect of radiotherapy, by promoting HSPC survival and regeneration [].

I3C is a metabolite of the essential amino acid L-tryptophan, produced by gut bacteria, particularly Lactobacillus species []. It's found in cruciferous vegetables like broccoli, cauliflower, and cabbage due to the breakdown of glucosinolates during digestion []. I3C has emerged as a potential player in various biological processes, making it a subject of ongoing research.


Molecular Structure Analysis

I3C possesses a unique heterocyclic structure. It consists of a six-membered benzene ring fused with a five-membered nitrogen-containing pyrrole ring. A formyl group (CHO) is attached at the third carbon position of the indole ring []. This structure offers interesting chemical functionalities:

  • The aromatic rings contribute to resonance stabilization, making the molecule relatively stable [].
  • The aldehyde group (CHO) is a reactive site, allowing I3C to participate in various condensation reactions [].
  • The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, potentially influencing interactions with other molecules [].

Chemical Reactions Analysis

Synthesis

I3C is primarily produced by gut bacteria through the breakdown of tryptophan. However, laboratory synthesis methods exist, involving reactions like the formylation of indole with various formylating agents [].

Reactions

I3C's primary reactive site is the aldehyde group. It can undergo condensation reactions with amines to form Schiff bases []. These reactions have potential applications in developing drug delivery systems [].

Decomposition


Physical And Chemical Properties Analysis

  • Formula: C₉H₇NO []
  • Molar Mass: 145.156 g/mol []
  • Melting Point: 198°C (388°F) []
  • Boiling Point: No data available
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol []. Solubility in water is limited.
  • Stability: Relatively stable under normal conditions. May decompose under high temperatures or strong acidic/basic environments.

The mechanism of action of I3C is a subject of ongoing research. Studies suggest its potential roles in various biological processes:

  • Aryl Hydrocarbon Receptor (AhR) Agonist: I3C may activate the AhR, a cellular receptor involved in detoxification and immune response regulation []. This activation might influence gene expression and cellular signaling pathways [].
  • Antimicrobial Activity: I3C exhibits antifungal properties against some fungal pathogens. The exact mechanism remains unclear but might involve disruption of fungal cell membranes.
Typical of aromatic aldehydes, including:

  • Oxidation: It can be oxidized to indole-3-carboxylic acid, a transformation that retains the indole structure while altering its functional properties .
  • Condensation Reactions: It readily undergoes condensation with nitromethane in a Henry reaction to yield 3-nitrovinyl indole . Additionally, it reacts with hydrazine derivatives to form hydrazone compounds, which can further undergo cyclization to produce more complex structures .
  • Deformylation: The compound can also undergo deformylation reactions, yielding various derivatives through intermediates such as quinazolinones .

Indole-3-carboxaldehyde exhibits notable biological activities, particularly as a metabolite of dietary L-tryptophan. It functions as a receptor agonist at the aryl hydrocarbon receptor, influencing immune responses by stimulating the production of interleukin-22 in intestinal immune cells. This activity is essential for maintaining mucosal immunity and protecting against pathogens . Furthermore, it has demonstrated antifungal properties, contributing to defense mechanisms in amphibians against chytridiomycosis .

The synthesis of indole-3-carboxaldehyde can be achieved through various methods:

  • Vilsmeier-Haack Reaction: This method involves the formylation of indole using phosphorus oxychloride and dimethylformamide, resulting in high yields and purity .
  • Grignard Reaction: Indole can react with Grignard reagents to yield indole-3-carboxaldehyde under appropriate conditions .
  • Reimer-Tiemann Reaction: Another method includes using aqueous potassium hydroxide and chloroform to facilitate the formylation process .
  • Direct Formylation: The potassium salt of indole may be treated with carbon monoxide under specific conditions to synthesize this compound .

Indole-3-carboxaldehyde serves as a versatile precursor in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: It is utilized to synthesize biologically active compounds, including potential anti-inflammatory and anticancer agents.
  • Material Science: Its derivatives are explored for applications in organic electronics and photonic devices due to their unique electronic properties.
  • Agricultural Chemistry: The compound has been investigated for its potential use as a natural pesticide or fungicide due to its biological activity against certain pathogens.

Research on interaction studies involving indole-3-carboxaldehyde has focused on its reactivity with various nucleophiles and electrophiles. For instance, it has been shown to react with thiols and boronic acids under basic conditions, leading to diverse products that can be used in further synthetic applications . Additionally, studies have highlighted its role in multicomponent reactions, showcasing its versatility as a building block for complex molecular architectures .

Indole-3-carboxaldehyde shares structural similarities with several other compounds within the indole family. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
IndoleBasic structure without functional groupsFundamental unit for many derivatives
Indole-3-carboxylic acidContains a carboxylic acid groupMore polar than indole-3-carboxaldehyde
Indole-2-carboxaldehydeAldehyde group at position 2Different reactivity profile due to position change
5-HydroxyindoleHydroxy group at position 5Exhibits different biological activities

Indole-3-carboxaldehyde is unique among these compounds due to its specific positioning of the aldehyde functional group, which influences both its chemical reactivity and biological activity.

Physical Description

Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

145.052763847 g/mol

Monoisotopic Mass

145.052763847 g/mol

Heavy Atom Count

11

LogP

1.68 (LogP)
1.68

Melting Point

197 - 199 °C

UNII

7FN04C32UO

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 156 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00043 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

487-89-8

Wikipedia

Indole-3-carbaldehyde

General Manufacturing Information

1H-Indole-3-carboxaldehyde: ACTIVE

Dates

Modify: 2023-08-15
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017

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